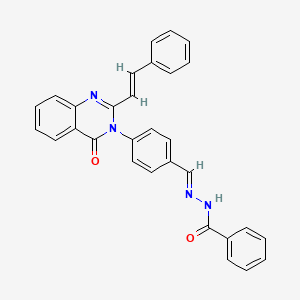
Benzoic acid, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a quinazolinyl group through a phenylmethylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide typically involves multiple steps:
Formation of the Quinazolinyl Intermediate: The quinazolinyl intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylethenyl Group: The phenylethenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki reactions.
Formation of the Hydrazide: The final step involves the reaction of the quinazolinyl intermediate with benzoic acid hydrazide under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinyl or phenylethenyl groups, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or amines.
科学研究应用
Benzoic acid, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.
作用机制
The mechanism by which benzoic acid, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide exerts its effects involves interactions with specific molecular targets. The hydrazide group can form hydrogen bonds with proteins, influencing their activity. The quinazolinyl moiety may interact with nucleic acids or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Benzoic acid hydrazide: Lacks the quinazolinyl and phenylethenyl groups, making it less complex.
Quinazolinyl derivatives: Compounds with similar quinazolinyl structures but different substituents.
Phenylethenyl derivatives: Compounds with the phenylethenyl group but lacking the quinazolinyl moiety.
Uniqueness
The uniqueness of benzoic acid, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide lies in its combined structural features, which confer distinct reactivity and potential applications. The presence of both the quinazolinyl and phenylethenyl groups, along with the hydrazide functionality, makes it a versatile compound for various scientific and industrial uses.
属性
CAS 编号 |
132785-10-5 |
|---|---|
分子式 |
C30H22N4O2 |
分子量 |
470.5 g/mol |
IUPAC 名称 |
N-[(E)-[4-[4-oxo-2-[(E)-2-phenylethenyl]quinazolin-3-yl]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C30H22N4O2/c35-29(24-11-5-2-6-12-24)33-31-21-23-15-18-25(19-16-23)34-28(20-17-22-9-3-1-4-10-22)32-27-14-8-7-13-26(27)30(34)36/h1-21H,(H,33,35)/b20-17+,31-21+ |
InChI 键 |
GUDQVBUUBXSINS-FMXSCBNESA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)/C=N/NC(=O)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C=NNC(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


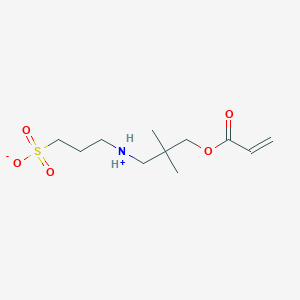

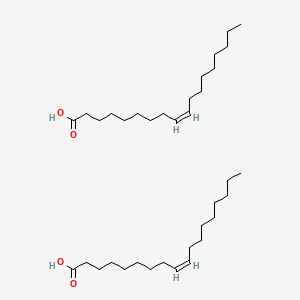
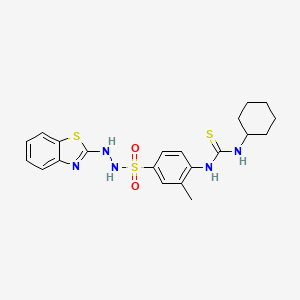

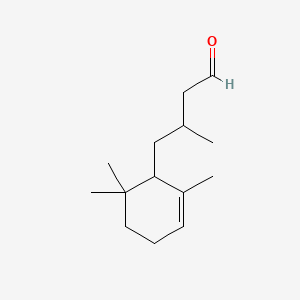
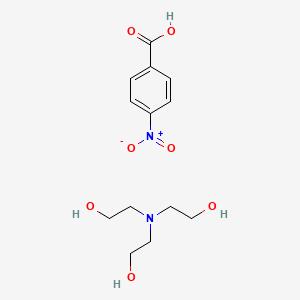


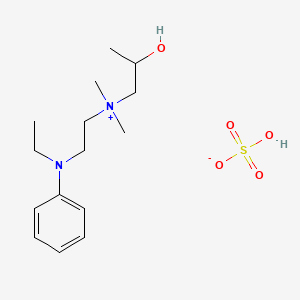
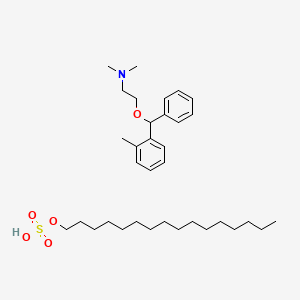

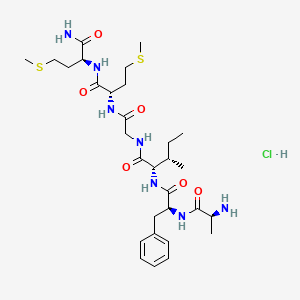
![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
